6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Catalog No.
S12936505
CAS No.
M.F
C23H14ClFN2O2
M. Wt
404.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-en...

Product Name

6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

IUPAC Name

6-chloro-3-[3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C23H14ClFN2O2

Molecular Weight

404.8 g/mol

InChI

InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)

InChI Key

VVWGPQZBDQVQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F

6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a synthetic compound that features a quinoline backbone, which is a fused bicyclic structure known for its diverse biological activities. The compound contains a chloro group and a fluorinated pyridine substituent, which may enhance its pharmacological properties. Its full molecular formula is C23H14ClFN2O2C_{23}H_{14}ClFN_2O_2 with a molar mass of approximately 404.82 g/mol .

The chemical reactivity of 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one can be attributed to the presence of functional groups such as the chloro and enoyl moieties. Potential reactions include:

  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Michael Addition: The enoyl group can participate in Michael addition reactions with nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, yielding the corresponding amine and acid derivatives.

This compound's structural features suggest potential biological activities, particularly in medicinal chemistry. Compounds with similar structures often exhibit:

  • Anticancer Activity: Quinoline derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties: The presence of the fluoropyridine moiety may enhance antibacterial and antifungal activities.
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

The synthesis of 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one typically involves several steps:

  • Formation of Quinoline Derivative: Starting from an appropriate aniline derivative, quinoline can be synthesized via cyclization reactions.
  • Introduction of Chloro Group: Chlorination can be achieved using chlorinating agents such as thionyl chloride.
  • Synthesis of Enoyl Moiety: The enoyl group can be introduced through coupling reactions with suitable acylating agents.
  • Final Assembly: The final compound is obtained by combining all synthesized fragments through condensation or coupling reactions.

6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial drugs.
  • Research: Investigating its mechanism of action in various biological systems.
  • Chemical Biology: Studying interactions with specific biological targets to elucidate pathways involved in disease.

Interaction studies involving 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Inhibitory Effects: Assessing its ability to inhibit specific biological pathways or enzyme activities.
  • Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one, including:

Compound NameStructure HighlightsUnique Features
Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamateContains a carbamate groupUsed as an intermediate in organic synthesis
5-FluoroquinolineA simpler quinoline derivativeLacks additional functional groups, affecting reactivity
6-ChloropyridineA basic pyridine structureServes as a building block for more complex compounds

The uniqueness of 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-y)prop-2-enoyl]-4-phenyquinolinone lies in its specific combination of the quinoline core, chloro substitution, and fluorinated pyridine, which may provide enhanced biological activity compared to simpler analogs.

This comprehensive overview highlights the significance of 6-chloro-3-[ (2E)-3-(5-fluoropyridin - 3 - yl)prop - 2 - enoyl] - 4 - phenyl - 1H - quinolin - 2 - one in chemical research and potential therapeutic applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

404.0727835 g/mol

Monoisotopic Mass

404.0727835 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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